N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride
Description
The compound N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride features a complex structure combining a [1,3]dioxolo[4,5-f][1,3]benzothiazol ring system, a dimethylaminoethyl side chain, and a sulfamoyl benzamide core. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability. Key structural attributes include:
- Sulfamoyl Group: The 4-[ethyl(phenyl)sulfamoyl] substituent may confer hydrogen-bonding capabilities and metabolic stability compared to sulfonyl or sulfonamide analogs.
- Dimethylaminoethyl Side Chain: This group likely enhances membrane permeability and basicity, similar to pharmacophores in H₂ antagonists like cimetidine .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5S2.ClH/c1-4-31(20-8-6-5-7-9-20)38(33,34)21-12-10-19(11-13-21)26(32)30(15-14-29(2)3)27-28-22-16-23-24(36-18-35-23)17-25(22)37-27;/h5-13,16-17H,4,14-15,18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBWHEUXHKZIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=CC5=C(C=C4S3)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride typically involves multiple steps, including the formation of the benzothiazole and dioxole rings, followed by the introduction of the sulfamoyl group. Common reagents used in these reactions include dimethylamine, ethyl phenyl sulfonamide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride is a complex organonitrogen heterocyclic compound with a dimethylaminoethyl group, a dioxolo-benzothiazole moiety, and a sulfamoyl group. It has a molecular weight of 463.93 g/mol and the CAS number 1215364-85-4.
Scientific Research Applications
this compound is primarily used in scientific research due to its potential biological activities and chemical properties. Its unique structure suggests applications in medicinal chemistry and drug development because of its ability to interact effectively with biological targets. Research continues into its pharmacological properties and possible therapeutic uses for treating conditions related to enzyme inhibition or modulation of protein function.
Synthesis
The synthesis of this compound typically involves several key steps that may require specific solvents and reaction conditions to optimize yields and purity. Common reagents include bases like triethylamine and solvents like dichloromethane or dimethylformamide.
Reactions
this compound can undergo various chemical reactions:
- Oxidation using oxidizing agents like hydrogen peroxide
- Reduction using reducing agents like lithium aluminum hydride
- Nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride
Key Differences :
Physicochemical Properties :
Sulfonamide Derivatives ( and )
Compounds such as N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)benzenesulfonamide () and triazole-thiones () share sulfonamide/sulfamoyl motifs but differ in heterocyclic cores.
Aminoethyl-Containing Compounds ( and )
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide () and cimetidine () highlight the role of dimethylamino groups in pharmacokinetics.
Key Comparisons :
- Basicity: The dimethylaminoethyl group in the target compound increases basicity (pKa ~8–9), similar to cimetidine, enhancing interaction with acidic biological targets .
- Metabolism: Cimetidine’s imidazole ring coordinates with cytochrome P-450, reducing drug metabolism.
Research Findings and Implications
Spectral Characterization (Inferred from and )
- IR Spectroscopy : The target compound’s dioxolo ring would show C-O-C stretching (~1250 cm⁻¹) and absence of S-H vibrations, similar to triazole-thiones in . The sulfamoyl group may exhibit N-H stretches at ~3300 cm⁻¹ .
- NMR: The dimethylaminoethyl protons would resonate at δ ~2.2–2.5 ppm (singlet for N(CH₃)₂), while the dioxolo protons may appear as a multiplet due to ring fusion .
Pharmacological Potential
- Metabolic Stability: The dioxolo ring may reduce oxidative metabolism compared to non-fused benzothiazoles, extending half-life .
Biological Activity
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide; hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 463.93 g/mol. Its structure features a benzothiazole core, which is known for various biological activities, combined with a dimethylaminoethyl group and a sulfamoyl moiety.
Structural Formula
Antimicrobial Properties
Research indicates that compounds similar to N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains. In vitro studies demonstrated that these compounds inhibited bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Research on related benzothiazole derivatives has shown promising results against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (leukemia). Compounds with similar moieties have exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity against these cell lines .
The proposed mechanisms of action for N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide include:
- Topoisomerase Inhibition : The compound may inhibit topoisomerases involved in DNA replication.
- Antioxidant Activity : Some studies suggest that benzothiazole derivatives possess antioxidant properties that could contribute to their anticancer effects.
Case Studies and Experimental Data
- Antibacterial Studies :
- Anticancer Efficacy :
- Safety Profile :
- Preliminary toxicity assessments indicate that while the compound exhibits biological activity, further studies are needed to evaluate its safety in vivo .
Comparative Analysis
| Property | N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide | Related Compounds |
|---|---|---|
| Molecular Weight | 463.93 g/mol | Varies |
| Antibacterial Activity | Effective against S. aureus with MICs as low as 0.008 μg/mL | Yes |
| Anticancer Activity | IC50 values in low micromolar range against various cancer cell lines | Yes |
| Topoisomerase Inhibition | Yes | Yes |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, including:
- Coupling reactions (e.g., amide bond formation between the benzothiazole and dimethylaminoethyl moieties).
- Sulfamoylation to introduce the ethyl(phenyl)sulfamoyl group.
- Hydrochloride salt formation for improved stability. Optimization strategies include Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and Bayesian optimization algorithms to maximize yield and purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- 1H/13C NMR to confirm connectivity of aromatic, dioxolo, and sulfamoyl groups.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
- FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity evaluation?
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria or fungi. Include dose-response curves to determine IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Synthesize analogs with modified substituents (e.g., replacing dimethylaminoethyl with morpholinoethyl or varying benzothiazole substituents).
- Use molecular docking to predict binding affinities to target proteins (e.g., kinases).
- Validate hypotheses with biological assays and correlate substituent effects with activity trends .
Q. What strategies address low yield in the final coupling step?
- Screen alternative coupling reagents (e.g., HATU vs. EDCI).
- Optimize solvent polarity (e.g., DMF vs. THF) to enhance reagent solubility.
- Employ flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) .
Q. How can contradictions in biological activity across studies be resolved?
- Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors.
- Standardize assay conditions (e.g., cell passage number, serum concentration).
- Use orthogonal assays (e.g., Western blotting alongside fluorescence assays) to confirm target engagement .
Q. What in silico methods predict target interactions and selectivity?
- Molecular dynamics (MD) simulations to assess binding stability over time.
- Pharmacophore modeling to identify critical interaction motifs.
- Off-target screening using databases like ChEMBL to evaluate selectivity risks .
Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized?
- Salt selection : Test alternative counterions (e.g., mesylate, tosylate) beyond hydrochloride.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. What advanced techniques confirm stability under physiological conditions?
- Forced degradation studies : Expose to heat, light, and pH extremes, followed by LC-MS/MS to identify degradation products.
- Plasma stability assays : Incubate with human plasma and monitor parent compound depletion .
Q. How to design mechanistic studies to elucidate its mode of action?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein expression changes.
- Kinase profiling panels : Broad-screen kinase inhibition to pinpoint primary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
